methyl 2-{[(4-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
WAY-237354 is a sordarin derivative with notable antifungal properties. Sordarins are a class of antifungal agents that inhibit fungal protein synthesis, making them effective against a variety of pathogenic fungi .
Preparation Methods
The synthesis of WAY-237354 involves several steps, starting with the preparation of the core sordarin structure. This is followed by specific modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the compound. Industrial production methods for WAY-237354 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
WAY-237354 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved.
Scientific Research Applications
WAY-237354 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of sordarin derivatives.
Biology: WAY-237354 is studied for its antifungal properties and its ability to inhibit fungal protein synthesis.
Medicine: The compound is being researched for its potential use in treating fungal infections, particularly those caused by Candida species and Cryptococcus neoformans.
Industry: WAY-237354 can be used in the development of new antifungal agents and in the study of fungal resistance mechanisms
Mechanism of Action
WAY-237354 exerts its antifungal effects by inhibiting fungal protein synthesis. It targets the fungal ribosome, preventing the translation of essential proteins required for fungal growth and survival. This inhibition leads to the death of the fungal cells. The molecular pathways involved include the disruption of ribosomal function and the inhibition of protein elongation .
Comparison with Similar Compounds
WAY-237354 is unique among sordarin derivatives due to its specific modifications that enhance its antifungal activity. Similar compounds include:
- GM 193663
- GM 211676
- GM 222712 These compounds also belong to the sordarin class and share similar mechanisms of action. WAY-237354 has been shown to have higher potency against certain fungal species, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16N2O6S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-nitrophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O6S/c1-24-17(21)15-12-3-2-4-13(12)26-16(15)18-14(20)9-25-11-7-5-10(6-8-11)19(22)23/h5-8H,2-4,9H2,1H3,(H,18,20) |
InChI Key |
ZJSWKKNLPJLVFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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